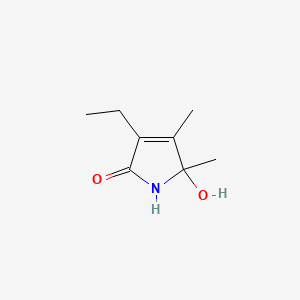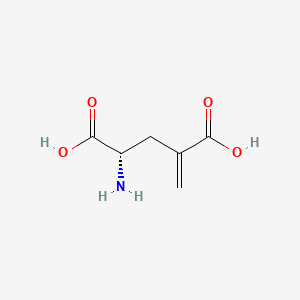
Hcbp-gly
Übersicht
Beschreibung
Hcbp-gly is a glycoprotein that is found in the extracellular matrix of various tissues. It is known to play an essential role in cell adhesion, proliferation, and differentiation. Hcbp-gly has been extensively studied in recent years due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Vibrio Cholerae Hcp and Hemolysin Regulation
Hcp is a secreted protein of Vibrio cholerae regulated alongside the hemolysin, HlyA. Research has identified genes hcpA and hcpB encoding identical amino acid sequences, suggesting a novel mechanism of secretion. These findings have implications in understanding the regulation and function of Hcp in relation to Vibrio cholerae's virulence and colonization abilities (Williams et al., 1996).
Human Cap Binding Protein (hCBP) in mRNA Interaction
A synthetic gene for human cap binding protein (hCBP) was expressed in Escherichia coli to study its interaction with mRNA cap structure analogues. This research provides insights into the molecular interactions and potential applications of hCBP in understanding mRNA regulation and function (Ueda et al., 1991).
Human Connectome Project (HCP) Informatics
The Human Connectome Project (HCP) leverages informatics tools for understanding human brain connections. It combines neuroimaging, behavioral, and genetic data from healthy adults, providing a comprehensive view of how the brain functions and varies among individuals. This research has significant implications for neuroscience and cognitive studies (Marcus et al., 2011).
Glycine as a Corrosion Inhibitor
Research on glycine (Gly) as an inhibitor of low alloy steel corrosion in HCl solutions contributes to the understanding of corrosion processes and the development of effective corrosion inhibitors. This has practical applications in industrial processes and materials science (Amin et al., 2009).
Glycomic Analysis in Hepatocellular Carcinoma Detection
Glycomic analysis, particularly the assessment of N-glycans from serum glycoproteins, has been applied in the detection of hepatocellular carcinoma (HCC). This approach offers a new diagnostic tool for early detection and evaluation of HCC, enhancing the understanding of the disease's biomolecular underpinnings (Goldman et al., 2009).
Fluorescent Probes for Homocysteine and Cysteine Detection
The development of fluorescent probes for detecting biothiols like homocysteine (Hcy) and cysteine (Cys) is crucial for early disease diagnosis and progression evaluation. This research contributes to the field of biochemical diagnostics and molecular imaging (Wang et al., 2018).
Eigenschaften
IUPAC Name |
2-[[2-benzyl-4-(hydroxyamino)-4-oxobutanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c16-11(15-20)7-10(13(19)14-8-12(17)18)6-9-4-2-1-3-5-9/h1-5,10,20H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIUVEHHZIJOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)NO)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80919328 | |
| Record name | N-[2-Benzyl-1,4-dihydroxy-4-(hydroxyimino)butylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxyaminocarbonyl-2-benzyl-1-oxopropyl)glycine | |
CAS RN |
92175-56-9 | |
| Record name | (3-(N-Hydroxy)carboxamido-2-benzylpropanoyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092175569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-Benzyl-1,4-dihydroxy-4-(hydroxyimino)butylidene]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80919328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




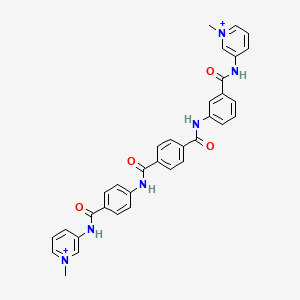
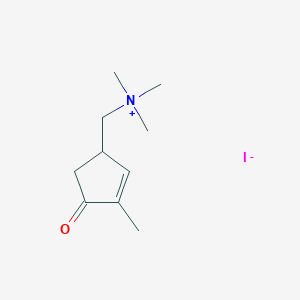


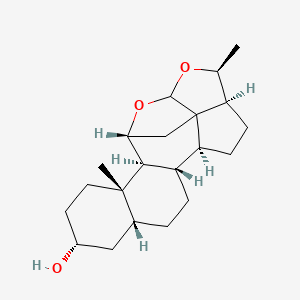
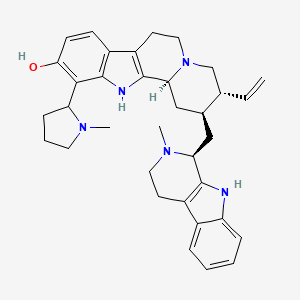
![5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1218844.png)

